molecular formula C12H16O3 B2597229 [3-(Hydroxymethyl)phenyl] 3-methylbutanoate CAS No. 1260649-57-7

[3-(Hydroxymethyl)phenyl] 3-methylbutanoate

Cat. No. B2597229
CAS RN: 1260649-57-7
M. Wt: 208.257
InChI Key: FDXFLILWEHBVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Hydroxymethyl)phenyl] 3-methylbutanoate is a chemical compound that is commonly used in scientific research. It is a type of ester that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)phenyl] 3-methylbutanoate is not fully understood. However, it is known to act as a nucleophile and can undergo reactions such as esterification, transesterification, and acylation.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity levels.

Advantages and Limitations for Lab Experiments

One advantage of using [3-(Hydroxymethyl)phenyl] 3-methylbutanoate in lab experiments is its high purity level. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it may not be suitable for certain experiments due to its limited solubility in certain solvents.

Future Directions

There are several future directions for the use of [3-(Hydroxymethyl)phenyl] 3-methylbutanoate in scientific research. One direction is to study its potential use as a starting material for the synthesis of novel compounds with therapeutic properties. Another direction is to investigate its potential as a reagent in organic synthesis and as a standard in analytical chemistry.
Conclusion:
In conclusion, this compound is a chemical compound that has a wide range of scientific research applications. It can be synthesized through various methods and is relatively non-toxic. Its mechanism of action is not fully understood, but it is known to act as a nucleophile. While it has advantages such as high purity and ease of synthesis, it also has limitations such as limited solubility in certain solvents. There are several future directions for the use of this compound in scientific research, including its potential use as a starting material for the synthesis of novel compounds and as a reagent in organic synthesis and analytical chemistry.

Synthesis Methods

The synthesis of [3-(Hydroxymethyl)phenyl] 3-methylbutanoate can be achieved through various methods. One commonly used method is the esterification of 3-(hydroxymethyl)phenol with 3-methylbutanoic acid using a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions and the product is purified using techniques such as distillation and recrystallization.

Scientific Research Applications

[3-(Hydroxymethyl)phenyl] 3-methylbutanoate has a wide range of scientific research applications. It is commonly used in the synthesis of other compounds and as a starting material for the preparation of various drugs. It is also used as a reagent in organic synthesis and as a standard in analytical chemistry.

properties

IUPAC Name

[3-(hydroxymethyl)phenyl] 3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)6-12(14)15-11-5-3-4-10(7-11)8-13/h3-5,7,9,13H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXFLILWEHBVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.